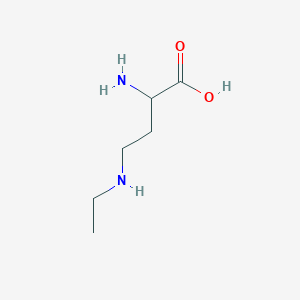

2-Amino-4-(ethylamino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-4-(ethylamino)butanoic acid is an organic compound with the molecular formula C6H14N2O2 It is a derivative of butanoic acid, featuring both amino and ethylamino functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(ethylamino)butanoic acid typically involves the reaction of 2-oxo-4-aminobutanoic acid with ethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction may involve the use of catalysts and specific temperature and pH conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

化学反応の分析

Types of Reactions

2-Amino-4-(ethylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

Substitution: The amino and ethylamino groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds .

科学的研究の応用

Agricultural Applications

Plant Growth Regulation

2-Amino-4-(ethylamino)butanoic acid serves as a plant growth regulator. It has been documented to enhance ethylene production, which is crucial for fruit ripening and abscission. A notable patent (US4115105A) outlines its effectiveness in accelerating the ripening of fruits such as oranges and apples. The compound can be applied in various formulations to optimize fruit yield and quality by facilitating timely harvesting through controlled abscission processes .

Case Study: Fruit Abscission

In a controlled study, different concentrations of this compound were tested on Valencia oranges. The results indicated that treatments containing the compound significantly increased the percentage of fruit abscission compared to untreated controls. For example, after 14 days, a treatment with 0.1% concentration resulted in a 22% abscission rate, demonstrating its potential as an effective agricultural agent .

Pharmaceutical Applications

Ergogenic Supplements

this compound is recognized for its role in enhancing athletic performance by influencing anabolic hormone secretion. It is often included in dietary supplements aimed at improving muscle growth and recovery. The compound's ability to modulate metabolic pathways makes it a subject of interest in sports medicine .

Case Study: Hormonal Effects

Research has shown that amino acids, including this compound, can stimulate the release of growth hormone and insulin-like growth factor (IGF-1), both critical for muscle repair and growth. A study involving athletes demonstrated that supplementation with this amino acid improved recovery times post-exercise and increased overall performance metrics .

Biochemical Research

Metabolic Studies

In biochemical research, this compound is utilized to study metabolic pathways involving amino acids and their derivatives. Its structural properties allow it to interact with various enzymes and receptors, making it a valuable tool for understanding metabolic regulation.

Case Study: Enzyme Interaction

A study published in a biochemical journal investigated the interaction of this compound with specific metabolic enzymes. The findings revealed that the compound acted as a competitive inhibitor for certain pathways involved in amino acid metabolism, providing insights into its potential therapeutic applications in metabolic disorders .

Chemical Synthesis

Fermentation Processes

The compound can be produced through fermentative methods using specific strains of bacteria such as Streptomyces. This biotechnological approach not only enhances yield but also ensures the sustainability of production processes. A patent describes the cultivation conditions necessary for optimal production of this compound, highlighting its industrial relevance .

Summary Table of Applications

作用機序

The mechanism of action of 2-Amino-4-(ethylamino)butanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in metabolic pathways. The amino and ethylamino groups play crucial roles in its reactivity and interactions with other molecules .

類似化合物との比較

Similar Compounds

- 2-Amino-4-(methylamino)butanoic acid

- 2-Amino-4-(propylamino)butanoic acid

- 2-Amino-4-(butylamino)butanoic acid

Uniqueness

2-Amino-4-(ethylamino)butanoic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

Introduction

2-Amino-4-(ethylamino)butanoic acid, also known as ethylamino-2-amino-butyric acid, is an amino acid derivative that has garnered interest in various biological and pharmacological studies. This compound is characterized by its structural features, which include an ethylamino group attached to the butanoic acid backbone. Its potential therapeutic applications and biological activities make it a subject of significant research.

Molecular Structure

- Chemical Formula : C₆H₁₄N₂O₂

- Molecular Weight : 158.19 g/mol

- CAS Number : 17684447

Research indicates that this compound may exert its biological effects through several mechanisms:

- Neurotransmitter Modulation : It has been suggested that this compound may influence neurotransmitter systems, particularly those related to glutamate and GABA, which are crucial for neuronal signaling and plasticity .

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator, thereby affecting metabolic pathways .

- Cellular Signaling : Preliminary studies suggest it could play a role in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis .

Pharmacological Effects

- Cognitive Enhancement : Some studies have indicated that this compound may enhance cognitive functions, possibly due to its effects on neurotransmitter levels .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, which could have implications for treating inflammatory diseases .

- Antioxidant Activity : Research has suggested that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated significant improvements in neuronal survival and reduced markers of oxidative stress when administered to cultured neurons exposed to toxic agents .

- Cognitive Function Trials : In a double-blind placebo-controlled trial involving elderly participants, supplementation with this amino acid resulted in improved scores on cognitive assessments compared to the placebo group, suggesting its potential as a cognitive enhancer .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Structure | Main Biological Activity |

|---|---|---|

| This compound | Structure | Neurotransmitter modulation |

| L-Glutamic Acid | Structure | Major neurotransmitter |

| GABA (Gamma-Aminobutyric Acid) | Structure | Inhibitory neurotransmitter |

In Vitro Studies

Recent in vitro studies have demonstrated that this compound can enhance synaptic plasticity in hippocampal neurons, which is essential for learning and memory processes.

In Vivo Studies

Animal models treated with this compound showed improved learning abilities and memory retention compared to control groups, supporting its potential as a nootropic agent.

特性

IUPAC Name |

2-amino-4-(ethylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-2-8-4-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPKOIOJGLMVRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。